molecular formula C20H38O2 B1654900 Eicosenoic acid, (Z)- CAS No. 28933-89-3

Eicosenoic acid, (Z)-

Cat. No.: B1654900
CAS No.: 28933-89-3
M. Wt: 310.5 g/mol
InChI Key: FIKTURVKRGQNQD-HNENSFHCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosenoic acid, (Z)-, can be synthesized through the hydrogenation of eicosadienoic acid. The process involves the selective hydrogenation of the double bonds in eicosadienoic acid using a palladium catalyst under mild conditions . Another method involves the isomerization of eicosenoic acid, (E)-, to eicosenoic acid, (Z)-, using a suitable isomerization catalyst .

Industrial Production Methods: Industrial production of eicosenoic acid, (Z)-, typically involves the extraction of the compound from natural sources such as jojoba oil. The oil is subjected to saponification, followed by acidification to release the free fatty acids. The eicosenoic acid is then purified using techniques such as distillation or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(Z)-icos-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKTURVKRGQNQD-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28933-89-3
Record name Eicosenoic acid, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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